![molecular formula C25H23NO4S B2768341 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902298-69-5](/img/structure/B2768341.png)
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS Number: 902484-64-4) is a synthetic compound that belongs to the class of dihydroquinolines. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.
- Molecular Formula : C25H23NO4S
- Molecular Weight : 433.5 g/mol
- Structure : The compound features a methoxy group, a sulfonyl group, and a dihydroquinoline backbone, which are critical for its biological activity.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties through various mechanisms, such as tubulin inhibition and apoptosis induction. For instance:
- Mechanism of Action : Dihydroquinoline derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for targeting rapidly dividing cells in tumors .
Antimicrobial Activity
Compounds related to this compound have shown promising antimicrobial effects:
- In Vitro Studies : In laboratory settings, similar quinoline derivatives were effective against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .
Enzyme Inhibition
The compound's structure indicates potential as an enzyme inhibitor:
- Target Enzymes : Research has highlighted that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy. This suggests that this compound may also exhibit similar inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives:
- Key Modifications : Variations in the substituents on the quinoline ring have been shown to significantly affect potency and selectivity against specific cancer types. For example, modifications at the 3-position of the quinoline ring can enhance activity against specific targets while reducing off-target effects .
Study 1: Antitumor Activity
In a study evaluating the antitumor efficacy of related compounds, researchers found that certain dihydroquinoline derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways. The study concluded that modifications to the sulfonyl group significantly enhanced cytotoxicity .
Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing and testing various sulfonamide derivatives for their antimicrobial properties. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against Gram-positive bacteria .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity :
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in PMC6854567 demonstrated the synthesis of similar compounds with notable anticancer activity against various cancer cell lines .
Drug Development
Lead Compound for New Pharmaceuticals :
Due to its structural complexity and biological activity, 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one serves as a lead compound in drug development. Its modifications can lead to derivatives with enhanced efficacy and reduced toxicity. Research has shown that structural modifications can significantly impact the pharmacokinetic properties of quinoline derivatives .
Antimicrobial Properties
Potential Antimicrobial Agent :
Quinoline derivatives have been studied for their antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to interact with microbial targets. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
Mechanistic Studies
Understanding Mechanisms of Action :
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies have been employed to elucidate its binding interactions at the molecular level, providing insights into how structural features influence biological activity .
Table 1: Summary of Research Findings on this compound
Study | Focus | Findings |
---|---|---|
PMC6854567 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation; induced apoptosis in treated cells. |
PMC9181899 | Synthesis Methods | Detailed synthesis routes leading to high yields; explored structure-activity relationships. |
AABlocks | Drug Development | Identified as a lead compound for developing new pharmaceuticals targeting cancer and infections. |
Eigenschaften
IUPAC Name |
6-methoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-8-11-21(12-9-17)31(28,29)24-16-26(15-19-7-5-4-6-18(19)2)23-13-10-20(30-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXZQOVNJUOKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.